2-Amino-5-hydroxybenzaldehyde
Overview
Description
2-Amino-5-hydroxybenzaldehyde is an organic compound with the molecular formula C₇H₇NO₂. It is a derivative of benzaldehyde, featuring an amino group at the second position and a hydroxyl group at the fifth position on the benzene ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxybenzaldehyde typically involves the reduction of 5-Hydroxy-2-nitrobenzaldehyde. One common method includes the use of hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is carried out in ethyl acetate at a temperature range of 15-20°C under atmospheric pressure for approximately 5.5 hours . The catalyst is then filtered off, and the product is purified through crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
2-Amino-5-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of polymers and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzaldehyde
- 2-Amino-5-bromobenzaldehyde
- 2-Amino-5-methylbenzaldehyde
Comparison: 2-Amino-5-hydroxybenzaldehyde is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its halogenated analogs, it exhibits different electronic properties and reactivity patterns, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-amino-5-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKBCNCHTMFWAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570976 | |
Record name | 2-Amino-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70128-19-7 | |
Record name | 2-Amino-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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